molecular formula C6H8O B078720 trans-2,3-Divinyloxirane CAS No. 13051-61-1

trans-2,3-Divinyloxirane

Cat. No. B078720
CAS RN: 13051-61-1
M. Wt: 96.13 g/mol
InChI Key: WVLXAFYCRVAZSM-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2,3-Divinyloxirane is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a type of epoxide, which is a class of organic compounds that contain a three-membered ring consisting of two carbon atoms and one oxygen atom. In

Mechanism Of Action

The mechanism of action of trans-2,3-Divinyloxirane involves the formation of a covalent bond between the epoxide ring and a nucleophile, such as an amino acid residue in a protein. This reaction can result in the inhibition or activation of enzyme activity, depending on the location and nature of the nucleophile. The reactivity of trans-2,3-Divinyloxirane towards nucleophiles makes it a useful tool for studying enzyme kinetics and protein structure-function relationships.

Biochemical And Physiological Effects

Trans-2,3-Divinyloxirane has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of cellular signaling pathways. It has also been investigated for its potential use as an anticancer agent due to its ability to selectively target cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using trans-2,3-Divinyloxirane in lab experiments is its high reactivity towards nucleophiles, which allows for the selective modification of proteins and other biomolecules. However, its low solubility in water and high reactivity towards air and moisture can make handling and storage challenging. Additionally, the potential toxicity of trans-2,3-Divinyloxirane towards cells and organisms must be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for research involving trans-2,3-Divinyloxirane. These include the development of new synthetic methods for producing the compound, the investigation of its potential use as a cross-linking agent for biomaterials, and the exploration of its effects on cellular signaling pathways and gene expression. Additionally, the use of trans-2,3-Divinyloxirane in the development of new anticancer agents and other therapeutics is an area of active research.

Synthesis Methods

The synthesis of trans-2,3-Divinyloxirane involves the reaction of divinyl ether with peracetic acid in the presence of a catalyst such as iodine or sulfuric acid. This process results in the formation of a mixture of cis- and trans-isomers, which can be separated using chromatography techniques. The trans-isomer is the desired product due to its higher stability and reactivity compared to the cis-isomer.

Scientific Research Applications

Trans-2,3-Divinyloxirane has been used in various scientific research applications, including the synthesis of biologically active compounds, as a reagent for organic synthesis, and as a tool for studying enzyme kinetics. It has also been investigated for its potential use as a cross-linking agent for polymers and as a building block for the development of new materials.

properties

CAS RN

13051-61-1

Product Name

trans-2,3-Divinyloxirane

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2S,3S)-2,3-bis(ethenyl)oxirane

InChI

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6-/m0/s1

InChI Key

WVLXAFYCRVAZSM-WDSKDSINSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](O1)C=C

SMILES

C=CC1C(O1)C=C

Canonical SMILES

C=CC1C(O1)C=C

Other CAS RN

13051-61-1

synonyms

trans-2,3-divinyloxirane

Origin of Product

United States

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